(1-(p-Tolyl)pyrrolidin-3-yl)methanol
Description
(1-(p-Tolyl)pyrrolidin-3-yl)methanol is a pyrrolidine-based compound featuring a hydroxymethyl group at the 3-position of the pyrrolidine ring and a para-methyl-substituted phenyl (p-tolyl) group attached to the nitrogen atom. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the p-tolyl group) and hydrogen-bonding capacity (from the hydroxyl group), making it relevant in medicinal chemistry and synthetic applications.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[1-(4-methylphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-12(5-3-10)13-7-6-11(8-13)9-14/h2-5,11,14H,6-9H2,1H3 |
InChI Key |
WUBNNMOTQRVBFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Attachment of 4-Methylphenyl Group: The 4-methylphenyl group can be attached through a Friedel-Crafts alkylation reaction, using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-pyrrolidinecarboxylic acid, 1-(4-methylphenyl)-.
Reduction: 3-pyrrolidinemethanamine, 1-(4-methylphenyl)-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and 4-methylphenyl groups may play a role in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
p-Tolyl vs. Other Aryl Substituents
- Biological Activity : In TNF-α inhibition studies, replacing the p-tolyl group with bulkier substituents (e.g., 4-chloro, 4-bromo, or 4-methoxy) led to reduced potency, highlighting the critical role of the methyl group’s steric and electronic profile .
- Synthetic Utility: In quinoline synthesis, 1-(p-tolyl)ethanol derivatives demonstrated superior yields (90%) compared to ortho-substituted analogs (e.g., 1-(o-chlorophenyl)ethanol, 78–87% yield) and halogenated derivatives (e.g., p-iodophenyl, 55% yield due to dehalogenation) .
Electronic Effects
- Electron-donating groups (e.g., p-methoxy) enhance stability in certain reactions, while electron-withdrawing groups (e.g., p-cyano, p-nitro) may lead to side reactions or incomplete transformations .
Pyrrolidine Ring Modifications
Hydroxymethyl Position and Substitution
- This compound is commercially available at a lower price ($220/g) compared to brominated analogs like (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol ($400/g) .
Functional Group Additions
- (1-Benzylpyrrolidine-3,3-diyl)dimethanol: The dual hydroxymethyl groups and benzyl substitution increase hydrophilicity and steric bulk, which may alter metabolic stability compared to the mono-hydroxymethyl p-tolyl derivative .
Data Tables
Table 1: Comparison of Key Structural Analogs
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
